molecular formula C8H13N3O2S B1382202 1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one CAS No. 1795500-98-9

1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one

Cat. No.: B1382202
CAS No.: 1795500-98-9
M. Wt: 215.28 g/mol
InChI Key: PSBMEXIERLCKLZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Characterization

The systematic nomenclature of this compound reflects its complex heterocyclic architecture according to International Union of Pure and Applied Chemistry conventions. The official International Union of Pure and Applied Chemistry designation for this compound is 1-(2-amino-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone, which provides a systematic description of the molecular framework. The compound is registered under Chemical Abstracts Service number 1795500-98-9, establishing its unique chemical identity within the global chemical database.

The molecular formula C8H13N3O2S indicates the presence of eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 215.28 grams per mole. The systematic characterization reveals a spirocyclic system where the spiro center connects a five-membered heterocyclic ring containing nitrogen and sulfur atoms with a six-membered morpholine-like ring incorporating an oxygen atom. The ethanone substituent at position 1 introduces an additional carbonyl functionality that extends the molecular framework beyond the core spirocyclic system.

Table 1: Fundamental Chemical Identifiers

Property Value Reference
Chemical Abstracts Service Number 1795500-98-9
Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
International Union of Pure and Applied Chemistry Name 1-(2-amino-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone
Simplified Molecular Input Line Entry System CC(=O)N1N=C(N)SC21CCOCC2
International Chemical Identifier Key PSBMEXIERLCKLZ-UHFFFAOYSA-N

The heterocyclic ring system classification places this compound within the diazaspiro family, specifically as a 4-thia-1,2-diazaspiro[4.5]decane derivative. This classification system follows established conventions for spirocyclic compounds where the bracketed numbers [4.5] indicate the number of atoms in each ring connected through the spiro center, excluding the spiro atom itself. The presence of multiple heteroatoms creates a complex electronic environment that influences both the molecular geometry and chemical reactivity patterns.

Molecular Geometry and Spirocyclic Configuration Analysis

The molecular geometry of this compound is dominated by the spirocyclic configuration that creates a three-dimensional molecular architecture with defined spatial relationships between functional groups. The spiro center establishes a quaternary carbon atom that serves as the junction point between the five-membered diazathiole ring and the six-membered oxane ring, creating a rigid molecular framework that constrains conformational flexibility. This structural rigidity is characteristic of spirocyclic compounds and contributes to their unique properties in chemical and biological systems.

The five-membered ring portion contains a 1,2-diazole system with an integrated sulfur atom, creating a heterocyclic environment with multiple electron-rich centers. The double bond within this ring system, indicated by the "2-en" designation in the nomenclature, introduces planar geometry constraints that further define the three-dimensional arrangement of atoms. The amino group attached to the diazole ring provides an additional site for hydrogen bonding and electronic interactions, contributing to the compound's overall molecular recognition properties.

Table 2: Geometric Parameters and Ring System Analysis

Structural Feature Description Geometric Implications
Spiro Center Quaternary carbon junction Perpendicular ring orientation
Five-membered Ring Diazathiole with double bond Planar geometry constraint
Six-membered Ring Oxane (tetrahydropyran) Chair conformation preference
Ethanone Substituent Acetyl group at nitrogen Extended molecular framework
Amino Group Primary amine on diazole Hydrogen bonding capability

The six-membered ring component adopts a morpholine-like structure with an oxygen atom replacing one of the carbon positions, creating an oxane ring system. This ring typically adopts a chair conformation similar to cyclohexane, providing conformational stability while accommodating the geometric constraints imposed by the spiro junction. The oxygen atom within this ring introduces additional polarity and potential hydrogen bonding sites that influence the compound's physicochemical properties.

The spirocyclic configuration results in a cross-shaped molecular structure where the two rings are oriented approximately perpendicular to each other, as observed in other spirocyclic systems. This perpendicular arrangement suppresses molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent compounds. The rigid three-dimensional structure reduces conformational entropy and can lead to enhanced binding selectivity in biological systems compared to more flexible molecular frameworks.

Crystallographic Studies and Conformational Dynamics

While specific crystallographic data for this compound is limited in the available literature, the compound's structural characteristics can be analyzed through comparison with related spirocyclic systems and theoretical computational studies. The crystallographic analysis of spirocyclic compounds generally reveals the expected perpendicular orientation of the ring systems connected through the spiro center, confirming the three-dimensional molecular architecture predicted from structural analysis. The presence of multiple heteroatoms creates opportunities for intermolecular hydrogen bonding and dipolar interactions that influence crystal packing arrangements.

Conformational dynamics studies of spirocyclic compounds demonstrate the restricted flexibility inherent in these systems compared to linear or monocyclic analogues. The spiro center acts as a conformational lock that prevents ring interconversion and maintains the three-dimensional molecular geometry across different environments. For this compound, the conformational landscape is primarily determined by the limited rotational freedom around the spiro center and the constrained geometry of the heterocyclic rings.

Table 3: Conformational Analysis Parameters

Conformational Feature Expected Behavior Structural Impact
Spiro Center Rotation Highly restricted Maintained ring perpendicularity
Five-membered Ring Puckering Limited by double bond Planar geometry preference
Six-membered Ring Flexibility Chair/boat equilibrium Predominantly chair conformation
Ethanone Rotation Moderate freedom Accessible rotameric states
Amino Group Orientation Pyramidal inversion Rapid interconversion at room temperature

The compound's physical form as a powder suggests a crystalline or amorphous solid state with specific packing arrangements influenced by the molecular geometry and intermolecular interactions. The storage temperature requirement at room temperature indicates thermal stability under normal conditions, suggesting that the spirocyclic framework provides sufficient structural integrity to prevent decomposition or rearrangement reactions under ambient conditions.

Computational studies of related diazaspiro compounds have demonstrated that the rigid spirocyclic framework can serve as an effective bioisostere for more flexible systems like piperazine, offering improved binding selectivity and reduced off-target interactions. The three-dimensional structure created by the spiro center allows for precise spatial arrangement of functional groups, enabling optimized interactions with biological targets while maintaining favorable pharmacokinetic properties through the inherent structural rigidity.

Properties

IUPAC Name

1-(2-amino-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-6(12)11-8(14-7(9)10-11)2-4-13-5-3-8/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBMEXIERLCKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCOCC2)SC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Cyclization of Suitable Precursors

Method Overview:

A common approach involves starting from a linear precursor containing amino, hydroxyl, and thiol functionalities, which undergo intramolecular cyclization to form the spirocyclic core.

Step-by-step process:

  • Step 1: Synthesis of a precursor bearing amino, hydroxyl, and thiol groups, often via nucleophilic substitution or addition reactions.
  • Step 2: Activation of the hydroxyl group (e.g., tosylation or mesylation) to facilitate intramolecular nucleophilic attack.
  • Step 3: Cyclization occurs upon heating or under basic/acidic conditions, forming the spirocyclic framework with heteroatoms incorporated.
  • Step 4: Introduction of the ethanone group via acylation or oxidation at the appropriate position.

Research Findings:

  • A notable method involves the cyclization of amino alcohols with thiol groups in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, which promote ring closure.
  • The process often employs solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

Construction via Multi-Component Reactions

Method Overview:

Multi-component reactions (MCRs) enable the simultaneous formation of multiple bonds, streamlining the synthesis.

Example:

  • Combining amino precursors with ketones and sulfur sources in a one-pot reaction under catalytic conditions.

Operation Details:

  • Reactants: Aminoalkyl derivatives, ketone sources (e.g., acetone or ethanone derivatives), and sulfur donors (e.g., thiourea).
  • Conditions: Heating at elevated temperatures (100–150°C), often in polar solvents like ethanol or acetic acid.
  • Catalysts: Acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide.

Research Data:

  • Such methods have been reported to afford the spirocyclic compounds with moderate to good yields, emphasizing operational simplicity.

Heterocyclic Ring Closure Using Cyclization Agents

Method Overview:

This approach involves the formation of the heteroatom-rich ring via cyclization agents such as phosphoryl chloride or polyphosphoric acid, which facilitate ring closure.

Procedure:

  • Starting from amino-thiol precursors, the reaction mixture is heated with a dehydrating agent.
  • The heteroatoms (oxygen and sulfur) are incorporated during cyclization, forming the diazaspiro core.
  • The ethanone side chain is introduced via acylation with acyl chlorides or anhydrides.

Research Findings:

  • Patent literature indicates that such cyclizations are efficient when performed at elevated temperatures (around 130°C) in solvents like DMF, with yields often exceeding 70%.

Functionalization of the Spiro Core

Amino Group Introduction:

  • The amino functionality at the spiro center can be introduced via nucleophilic substitution on halogenated intermediates or via reductive amination of ketone precursors.

Ethanone Group Attachment:

  • The ethanone moiety is typically installed through acylation of the amino group or via oxidation of corresponding alcohol intermediates.

Typical Conditions:

  • Use of acyl chlorides or anhydrides in the presence of bases such as triethylamine.
  • Reactions are often carried out in solvents like DCM or DMF at room temperature or mild heating.

Data Tables Summarizing Preparation Conditions

Step Starting Material Reagents Solvent Temperature Time Yield Notes
1 Amino alcohol + thiol precursor Dehydrating agent (e.g., PCl₅) DMF 130°C 12–24 h 70–80% Cyclization to spiro core
2 Spiro core intermediate Acyl chloride DCM Room temp 2–4 h 60–75% Ethanone side chain attachment
3 Amino-spiro compound Reductive amination Ethanol Reflux 4–6 h 65–80% Amino group functionalization

Research Findings and Optimization Strategies

  • Yield Optimization: Elevated temperatures and polar aprotic solvents like DMF enhance cyclization efficiency.
  • Selectivity Control: Protecting groups such as Boc or tert-butyl are employed to prevent side reactions during multi-step sequences.
  • Catalysis: Acidic catalysts (e.g., p-toluenesulfonic acid) improve ring closure rates, while bases facilitate acylation steps.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and LC-MS are used to track reaction progress and purity.

Chemical Reactions Analysis

1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-one has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties, potentially useful in treating infections resistant to conventional antibiotics.
  • Anticancer Research : Investigations into the compound's effects on cancer cell lines have shown promise, suggesting that it could inhibit tumor growth through specific pathways.

Materials Science

The unique chemical structure of 1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-one also positions it as a candidate for advanced materials applications.

Potential Uses:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing material properties such as tensile strength and thermal stability.
  • Nanotechnology : Its reactivity may allow for functionalization of nanoparticles, facilitating the development of novel nanomaterials with tailored properties for electronics or catalysis.

Mechanism of Action

The mechanism of action of 1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro[4.5]decane Cores
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Source
Target Compound 8-oxa-4-thia-1,2-diaza spiro[4.5]dec-2-en-1-yl + acetyl 215.28 Not reported
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-diaza spiro[4.5]decane + piperazine substituents ~440 (estimated) Pharmacological research (unreported)
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) Chlorophenyl-piperazine + spiro[4.5]decane ~475 (estimated) Pharmacological research (unreported)
tert-Butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate 1-oxa-2,8-diaza spiro[4.5]decane + tert-butyl ester 241.29 Building block for synthesis

Key Observations :

  • The target compound is distinct in its 8-oxa-4-thia-1,2-diaza arrangement, contrasting with the 1,3-diaza or 1-oxa-2,8-diaza systems in analogues.
  • The presence of sulfur (thia) in the target may enhance electronic properties or binding interactions compared to oxygen/nitrogen-only spiro systems .
Functional Analogues: Thiadiazole and Isoxazole Derivatives
Compound Class Example Structure Molecular Weight (g/mol) Biological Activity Source
1,3,4-Thiadiazoles 2-[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives ~300–350 Antimicrobial (E. coli, B. mycoides, C. albicans)
5-Phenyl-4,5-dihydroisoxazole-thiazole hybrids 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one ~400–450 Fungicides (crop protection)

Key Observations :

  • Thiadiazoles (e.g., from ) exhibit antimicrobial activity, but their monocyclic structure lacks the conformational rigidity of spiro systems.
  • The target compound’s spiro architecture may offer improved metabolic stability compared to these planar analogues.

Biological Activity

1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one, also known by its CAS number 1795500-98-9, is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₈H₁₃N₃O₂S, with a molecular weight of 215.27 g/mol. It has a predicted boiling point of approximately 372.9 °C and a density of 1.54 g/cm³ .

PropertyValue
Molecular FormulaC₈H₁₃N₃O₂S
Molecular Weight215.27 g/mol
Boiling Point372.9 °C (predicted)
Density1.54 g/cm³ (predicted)
pKa0.76 (predicted)

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). A derivative related to this compound demonstrated moderate inhibitory activity with an IC50 value of 2.87 μM, suggesting that it could serve as a lead compound for further development in treating diseases associated with PTP1B dysregulation .

The biological activity of this compound appears to be mediated through its interaction with specific enzymes and receptors involved in various cellular processes:

  • Enzyme Inhibition : The compound has shown promise in inhibiting PTP1B, which is implicated in insulin signaling pathways and is a target for diabetes treatment.
  • Antioxidant Activity : Some derivatives have been noted for their antioxidant properties, which can protect cells from oxidative stress.

Study on PTP1B Inhibition

A study focused on the synthesis and evaluation of various diazaspiro compounds found that certain derivatives exhibited significant inhibitory effects on PTP1B. The mechanism was attributed to the structural features that allow for effective binding to the active site of the enzyme .

Antioxidant Properties

Another investigation evaluated the antioxidant potential of several spiro compounds, including derivatives of the target compound. Results indicated that these compounds could effectively scavenge free radicals, contributing to their potential therapeutic applications in conditions related to oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one, and what key intermediates should be monitored?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with spirocyclic core formation via cyclocondensation of thiols and amines. Key intermediates include the spiro[4.5]decane scaffold and acetylated precursors. Monitor intermediates using HPLC or TLC, focusing on retention times and purity (≥95% by LC-MS). Critical reagents include thioureas for sulfur incorporation and ketone derivatives for acetylation .

Q. How should researchers handle acute toxicity risks during experimental procedures?

  • Methodological Answer : Adhere to OSHA HCS guidelines (Category 4 oral toxicity, Category 2 skin/eye irritation):
  • Use fume hoods for reactions involving volatile intermediates.
  • Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.
  • Implement emergency protocols for inhalation (fresh air exposure) or dermal contact (15-minute saline rinse) .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer : Combine 1H^1H/13C^{13}C-NMR (for spirocyclic protons and carbonyl groups), FT-IR (C=O stretch at ~1700 cm1^{-1}), and high-resolution MS (exact mass ±3 ppm). X-ray crystallography is recommended for resolving stereochemical ambiguities in the spiro center .

Q. How can stability issues during storage be mitigated?

  • Methodological Answer : Store under inert atmosphere (N2_2) at -20°C in amber vials. Avoid moisture to prevent hydrolysis of the thiazolidine ring. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation products .

Q. What are the critical parameters for optimizing reaction yields?

  • Methodological Answer :
  • Temperature: Maintain 60–80°C for cyclization steps.
  • Catalyst: Use Pd/C (5% w/w) for hydrogenation of nitro groups to amines.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced Research Questions

Q. How can enantiomeric purity be ensured given the compound’s chiral centers?

  • Methodological Answer : Employ chiral HPLC (Chiralpak® IA column, hexane:IPA 90:10) to separate enantiomers. Calculate enantiomeric excess (ee) via integration of peaks. For absolute configuration, use vibrational circular dichroism (VCD) or single-crystal X-ray diffraction .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :
  • Normalize data using housekeeping genes (e.g., GAPDH) to control for cell viability.
  • Validate target engagement via SPR (surface plasmon resonance) to confirm binding affinity (KD_D).
  • Cross-reference cytotoxicity (IC50_{50}) with NCI-60 panel data to identify lineage-specific effects .

Q. How can computational modeling predict metabolic pathways?

  • Methodological Answer : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 liability). Dock the compound into homology models of hepatic enzymes using Glide SP precision. Validate predictions with in vitro microsomal assays (HLM/RLM) .

Q. What synthetic modifications enhance bioavailability while retaining activity?

  • Methodological Answer :
  • Introduce PEGylated side chains to improve solubility (logP reduction from 2.5 to 1.8).
  • Replace the acetyl group with prodrug moieties (e.g., phosphate esters) for targeted release.
  • Assess permeability using Caco-2 monolayers (Papp_{app} >1×106^{-6} cm/s) .

Q. How do structural analogs (e.g., 1-oxa-3,8-diazaspiro derivatives) inform SAR studies?

  • Methodological Answer :
    Compare IC50_{50} values of analogs with varying substituents (e.g., ethyl vs. methyl groups at position 4). Use CoMFA (Comparative Molecular Field Analysis) to map steric/electrostatic contributions. Prioritize analogs with >10-fold potency improvements .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one
Reactant of Route 2
1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one

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